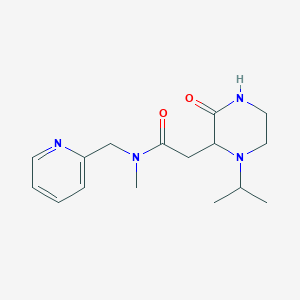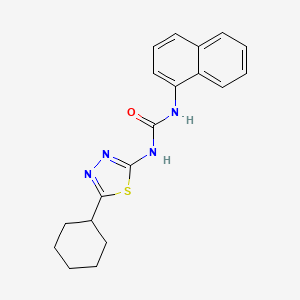![molecular formula C16H11BrN2O2S B6117571 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6117571.png)
5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative and has been found to possess various biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with various cellular targets, such as enzymes and receptors. For example, the anti-cancer activity of the compound may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one has been found to have various biochemical and physiological effects. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to possess anti-microbial activity against various pathogens, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments include its potential therapeutic applications and its ability to interact with various cellular targets. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are various future directions for the research on 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another potential direction is to investigate its mechanism of action in more detail to better understand how it interacts with cellular targets. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
Métodos De Síntesis
The synthesis of 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 4-bromobenzaldehyde and 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one has been studied extensively for its potential therapeutic applications. It has been found to possess anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to possess anti-microbial activity against various pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(2-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-11-7-5-10(6-8-11)9-14-15(21)19-16(22-14)18-12-3-1-2-4-13(12)20/h1-9,20H,(H,18,19,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECMGZHOVPGKY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)

![1-[5-(isopropylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6117505.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117509.png)
![7-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6117534.png)

![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117541.png)
![5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6117555.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6117556.png)
![3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6117563.png)
![(4-chloro-2-methylphenyl)(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6117577.png)
![N-[2-(1-naphthyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6117579.png)
![ethyl 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6117580.png)
![N-(2-ethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6117584.png)